(1S,2S)-2-Methoxycyclohexanol

Beschreibung

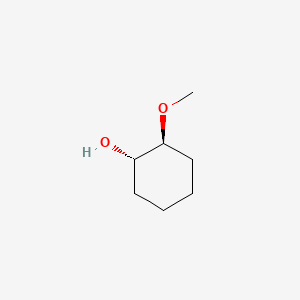

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,2S)-2-methoxycyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQQZLGQRIVCNH-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCCC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7429-40-5 | |

| Record name | Cyclohexanol, 2-methoxy-, (1R,2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Enantioselective Production of 1s,2s 2 Methoxycyclohexanol

Chemoenzymatic Resolution of trans-2-Methoxycyclohexanol (B39478) Precursors

Chemoenzymatic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes to separate enantiomers from a racemic mixture. This approach begins with the synthesis of racemic trans-2-methoxycyclohexanol, which is then subjected to an enzymatic reaction that selectively modifies one enantiomer, allowing for its separation from the unreacted, desired enantiomer.

Kinetic resolution is the most common enzymatic strategy, where an enzyme catalyzes a reaction on one enantiomer at a much faster rate than the other. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (in a modified form) from the slow-reacting (or unreacted) enantiomer. Lipases are the most widely used class of enzymes for this purpose due to their broad substrate tolerance, stability in organic solvents, and high enantioselectivity. mdpi.comunits.it

Lipases, particularly Lipase (B570770) B from Candida antarctica (CALB), are exceptionally effective biocatalysts for the kinetic resolution of racemic alcohols and their esters. mdpi.comrsc.org The resolution of trans-2-methoxycyclohexanol can be performed via two main lipase-catalyzed reactions: enantioselective hydrolysis or enantioselective transesterification (acylation).

Enantioselective Hydrolysis: In this method, a racemic ester of trans-2-methoxycyclohexanol (e.g., trans-2-methoxycyclohexyl acetate) is used as the substrate. The lipase selectively hydrolyzes the ester group of one enantiomer, converting it back to the alcohol, while leaving the other enantiomeric ester intact. Subsequent separation yields the enantiomerically enriched alcohol and the unhydrolyzed ester.

Enantioselective Transesterification: This is often the preferred method. Racemic trans-2-methoxycyclohexanol is reacted with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase. The enzyme selectively transfers the acyl group to one of the alcohol enantiomers. For instance, CALB typically follows the "Kazlauskas rule," preferentially acylating the (R)-enantiomer of a secondary alcohol. mdpi.comunits.it This leaves the (S)-enantiomer, in this case (1S,2S)-2-methoxycyclohexanol, largely unreacted and in high enantiomeric purity. The resulting ester and the unreacted alcohol can then be easily separated. The enzymatic resolution has been shown to be a simple and effective process, providing the desired product in good yield and with excellent enantiomeric excess. researchgate.net

The choice of lipase is critical, as different lipases can exhibit varying levels of activity and enantioselectivity for the same substrate. The table below summarizes typical outcomes for lipase-catalyzed resolutions.

| Lipase | Reaction Type | Typical Acyl Donor | Typical Solvent | Enantioselectivity (E value) |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Transesterification | Vinyl acetate | Heptane (B126788), THF | High (>200) |

| Pseudomonas cepacia Lipase (PCL) | Transesterification/Hydrolysis | Vinyl acetate | Diisopropyl ether | Moderate to High |

| Rhizomucor miehei Lipase (RML) | Transesterification | Vinyl acetate | Toluene (B28343) | Variable |

For industrial applications, optimizing the enzymatic process is crucial to maximize efficiency, yield, and cost-effectiveness. nih.gov Several factors can be fine-tuned to enhance enzyme performance.

Immobilization: Lipases are often immobilized on solid supports, such as macroporous acrylic resins (e.g., Novozym 435, which is immobilized CALB) or other matrices like Immobead-350. sci-hub.seresearchgate.net Immobilization significantly improves the enzyme's thermal and solvent stability, allows for easy separation of the biocatalyst from the reaction mixture, and enables its reuse over multiple cycles, which is critical for large-scale production. sci-hub.senih.govresearchgate.net In some cases, immobilization can also enhance the enzyme's enantioselectivity. nih.gov

Reaction Conditions: The choice of solvent, temperature, and acyl donor profoundly impacts both the reaction rate and the enantioselectivity (often expressed as the enantiomeric ratio, E). Non-polar organic solvents like heptane or toluene are commonly used. Temperature affects the enzyme's activity and stability, requiring a balance to achieve a high reaction rate without causing enzyme denaturation.

Process Parameters: For large-scale production, factors such as substrate concentration, enzyme loading, and reaction time must be optimized. Response surface methodology (RSM) is a statistical approach used to efficiently optimize these multiple variables to achieve the highest possible conversion and enantiomeric excess. researchgate.net The data below illustrates how immobilization can improve resolution outcomes.

| CALB Formulation | Support | Conversion | Enantiomeric Excess (e.e.p) | Reference |

|---|---|---|---|---|

| Novozym 435 | Acrylic Resin | 13% | 26% | sci-hub.se |

| CALB-IB-350 | Epoxy Immobead-350 | 48% | 97% | sci-hub.se |

Before the widespread adoption of biocatalysis, classical chemical resolution was the primary method for separating enantiomers. This technique involves reacting the racemic alcohol mixture with an enantiomerically pure chiral resolving agent, such as a chiral carboxylic acid or its derivative. This reaction forms a pair of diastereomeric esters. Since diastereomers have different physical properties (e.g., solubility, boiling point), they can be separated by conventional methods like fractional crystallization or chromatography. After separation, the resolving agent is chemically cleaved from each diastereomer to yield the isolated, enantiomerically pure alcohols. While effective, this method can be labor-intensive and may require significant process optimization for large-scale applications.

Enzymatic Kinetic Resolution Strategies

Asymmetric Synthesis of this compound

Asymmetric synthesis offers a more direct route to enantiopure compounds by creating the desired stereochemistry during the reaction itself, rather than separating it from a mixture. This approach avoids the theoretical 50% yield limit of a classical kinetic resolution and eliminates the need for a resolution step.

A key strategy in the asymmetric synthesis of this compound is the stereoselective ring-opening of a prochiral epoxide. nih.gov This process typically starts with cyclohexene (B86901) oxide, a symmetrical and achiral molecule.

The reaction involves the nucleophilic attack of a methoxide (B1231860) source on one of the epoxide's carbon atoms. To control the stereochemical outcome, a chiral catalyst is employed. For example, chiral Salen complexes have been used to catalyze the ring-opening of cyclohexene oxide. tci-thaijo.org The chiral catalyst coordinates to the epoxide, activating it for nucleophilic attack and creating a chiral environment that directs the incoming nucleophile (methoxide) to attack a specific face of a specific carbon atom. This controlled attack results in the formation of the trans-product with a high degree of enantioselectivity, yielding this compound directly. tci-thaijo.orgvu.nl The success of this reaction depends heavily on the design of the chiral catalyst and the optimization of reaction conditions to ensure high yield and enantiomeric excess. organic-chemistry.org

Catalytic Asymmetric Hydrogenation of Substituted Cyclohexanones or Enones

Catalytic asymmetric hydrogenation is a premier method for the enantioselective synthesis of chiral molecules, including substituted cyclohexanols. This technique typically involves the reduction of a prochiral substrate, such as a corresponding enone or ketone, using hydrogen gas in the presence of a chiral transition-metal catalyst. The synthesis of this compound can be effectively achieved through the asymmetric hydrogenation of 2-methoxycyclohexenone.

Transition metal complexes, particularly those of iridium, are highly effective for this transformation. A key strategy involves a hydrogen borrowing annulation process where a chiral iridium complex mediates the reaction. For instance, an iridium catalyst, often generated in situ from precursors like [Ir(cod)(acac)], paired with a chiral diphosphine ligand such as (R)-DTBM-SEGPHOS, can facilitate the highly stereoselective reduction of the enone intermediate.

The mechanism proposes that the iridium complex controls the facial selectivity during the reduction of the cyclic enone. This control is crucial for establishing the correct stereochemistry at the two adjacent chiral centers of the cyclohexyl ring, leading to the desired (1S,2S) configuration. Studies on analogous systems have demonstrated that this method can produce multisubstituted cyclohexanes with excellent control over both diastereoselectivity and enantioselectivity. The reaction of a key intermediate, a cyclic enone, under optimized conditions with a suitable diol can yield the target structure with high enantiomeric purity.

Table 1: Representative Conditions for Asymmetric Hydrogenation This table is generated based on analogous systems described in the literature.

| Catalyst Precursor | Chiral Ligand | Substrate | Solvent | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|

The success of this method hinges on the synergy between the metal center and the chiral ligand, which creates a chiral environment that directs the hydrogenation to one face of the substrate.

Development of Efficient and Scalable Preparative Procedures

Moving from laboratory-scale synthesis to industrial production requires the development of efficient, scalable, and cost-effective procedures. For this compound, this involves optimizing reaction conditions, catalyst loading, and purification methods.

The catalytic asymmetric hydrogenation approach is inherently scalable due to the high efficiency of the catalysts. Catalytic processes, by definition, require only small amounts of the catalyst to produce large quantities of product, which is economically advantageous. Modern asymmetric hydrogenation can be performed at low catalyst loadings and under mild conditions, sometimes at atmospheric pressure of hydrogen.

A potential scalable route begins with the synthesis of the cyclohexanone (B45756) precursor. Following this, the asymmetric hydrogenation step is performed. The choice of catalyst is critical; robust and highly active catalysts like chiral ruthenium or rhodium complexes are often employed for their high turnover numbers and enantioselectivity. For instance, ruthenium (II) catalysts with chiral diamine ligands have proven highly effective in the stereoselective reduction of ketones.

Another avenue for scalable synthesis involves the reaction of cyclohexene with hydrogen peroxide and methanol (B129727) in the presence of a solid catalyst, such as a specific type of zeolite. This method can achieve high selectivity for the target 2-methoxycyclohexanol product. The use of heterogeneous catalysts like zeolites simplifies product purification and catalyst recovery, which are significant advantages in large-scale operations. While this method may not inherently provide enantioselectivity, it could be adapted or followed by a chiral resolution step to isolate the desired (1S,2S)-enantiomer.

Applications of 1s,2s 2 Methoxycyclohexanol in Advanced Organic Synthesis

Role as a Chiral Auxiliary in Stereocontrolled Reactions

In organic synthesis, a chiral auxiliary is a molecule temporarily incorporated into a non-chiral starting material to guide a reaction towards the formation of a specific stereoisomer. wikipedia.org The inherent chirality of the auxiliary creates a biased environment, influencing how new chemical bonds are formed. wikipedia.org (1S,2S)-2-Methoxycyclohexanol can be employed in this capacity; it is attached to a substrate, controls the stereochemical outcome of a reaction, and is then removed, having fulfilled its role without being part of the final product's structure. smolecule.com This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. smolecule.comwikipedia.org

The formation of carbon-carbon bonds is fundamental to building the molecular skeletons of organic compounds. When creating complex molecules with multiple chiral centers, controlling the spatial orientation of these new bonds is critical. Chiral auxiliaries like this compound play a pivotal role in this process. By temporarily attaching the auxiliary to a reactant, chemists can create a chiral environment that sterically hinders one reaction pathway while favoring another. This directional influence ensures that the new carbon-carbon bond forms with a specific, predictable stereochemistry. For instance, in reactions like asymmetric alkylations and aldol (B89426) reactions, the auxiliary can achieve excellent control over the facial selectivity of the reaction, leading to high diastereomeric excess. nih.gov

| Reaction Type | Role of Chiral Auxiliary | Typical Outcome |

| Asymmetric Alkylation | Directs the approach of an electrophile to one face of an enolate. | Formation of a specific stereoisomer with high diastereoselectivity (>99%). nih.gov |

| Asymmetric Aldol Reaction | Controls the stereochemical course of the addition of an enolate to a carbonyl compound. | Production of syn- or anti-aldol adducts with high facial selectivity. nih.gov |

A key challenge in organic synthesis is the conversion of simple, achiral (non-chiral) molecules into complex, chiral ones. Asymmetric functionalization is the process of introducing a new functional group to an achiral substrate in a way that creates a new chiral center with a preferred handedness. This compound can be used as a chiral auxiliary to achieve this. The process involves attaching the auxiliary to the achiral substrate, performing the functionalization reaction where the auxiliary directs the stereochemistry, and then cleaving the auxiliary to release the newly synthesized chiral molecule. This methodology allows for the creation of valuable chiral compounds from readily available achiral starting materials, providing an efficient route to enantiopure products. smolecule.comnih.gov

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Beyond its temporary role as a chiral auxiliary, this compound also serves as a chiral building block, or synthon. In this capacity, its chiral structure is permanently incorporated into the final target molecule. lookchem.com This approach is highly efficient as the compound provides a pre-defined stereochemical scaffold, saving multiple synthetic steps that would otherwise be required to establish the correct chirality.

The synthesis of chiral drugs is a major focus of the pharmaceutical industry, as the different enantiomers of a drug can have vastly different biological activities and side-effect profiles. lookchem.comresearchgate.net this compound is employed as a key intermediate in the synthesis of various chiral drugs, where its specific stereochemistry is essential for the final product's desired therapeutic effect. lookchem.com Its structure can be found within diverse bioactive molecules, including potential anticonvulsants, antidepressants, and anticancer agents. smolecule.com

In the context of antibiotics, the β-lactam ring is a core structural feature of many important antibacterial agents, including penicillins and cephalosporins. researchgate.netnih.gov The synthesis of complex derivatives, such as tricyclic β-lactams, often requires precise stereochemical control. nih.govmdpi.com Chiral intermediates like this compound can serve as a foundation upon which these intricate structures are built, ensuring the correct spatial arrangement necessary for biological activity. lookchem.com

| Therapeutic Area | Role of this compound | Significance |

| General Chiral Drugs | Serves as a key intermediate or precursor. lookchem.comsmolecule.com | Ensures the final drug has the correct stereochemistry for optimal biological activity and reduced side effects. lookchem.comresearchgate.net |

| Antibiotics | Used as a chiral building block for complex scaffolds. lookchem.com | Contributes to the precise 3D structure required for antibacterial efficacy in molecules like β-lactam derivatives. nih.gov |

| CNS Drugs | Investigated as a component in potential anticonvulsant and antidepressant agents. smolecule.com | Its structure may influence target binding affinity and pharmacological activity. smolecule.com |

Similar to pharmaceuticals, the biological activity of agrochemicals such as pesticides and herbicides is often dependent on their stereochemistry. Using enantiomerically pure compounds can lead to products that are more effective at lower doses and have a reduced environmental impact. This compound functions as a valuable chiral building block in the production of these specialized agrochemicals, contributing its defined stereostructure to the final active ingredient. lookchem.com

The unique properties of this compound, including its chirality, extend its utility into the realm of materials science. lookchem.com There is potential for its use in the development of novel materials like chiral polymers. lookchem.com The incorporation of chiral units into a polymer backbone can induce the formation of helical structures, leading to materials with unique optical properties or recognition capabilities. researchgate.net Such materials could find applications in areas like chiral separations, asymmetric catalysis, and the development of specialized liquid crystals. lookchem.comsmolecule.com

Despite a comprehensive search of scientific literature, there is a notable lack of specific research detailing the design, synthesis, and application of chiral ligands and catalysts directly derived from This compound . While this compound is recognized as a valuable chiral building block in organic synthesis, its direct incorporation into the structure of chiral ligands for asymmetric catalysis is not extensively documented in available research.

The field of asymmetric catalysis heavily relies on the development of novel chiral ligands to achieve high enantioselectivity in a wide array of chemical transformations. These ligands, often featuring phosphorus, nitrogen, or other heteroatoms, create a chiral environment around a metal center, which in turn directs the stereochemical outcome of a reaction. The design of such ligands frequently employs readily available chiral molecules to impart the necessary stereochemical information.

However, in the case of This compound , it appears that its utility is more pronounced as a precursor or intermediate in the synthesis of more complex chiral molecules rather than as a direct component of a catalytic system. The existing body of research tends to focus on other chiral diols, diamines, and amino alcohols for the construction of widely used and effective ligand scaffolds.

Due to the absence of specific research findings, including synthetic methodologies for derived ligands and performance data in catalytic reactions, it is not possible to provide a detailed discussion or data tables on the applications of This compound in the design of chiral ligands and catalysts for advanced organic synthesis. Further research in this specific area would be required to elucidate the potential of this chiral building block in the development of novel catalytic systems.

Mechanistic Investigations of Reactions Involving 1s,2s 2 Methoxycyclohexanol

Elucidation of Reaction Pathways for (1S,2S)-2-Methoxycyclohexanol Formation and Transformation

Hydrogenation of Lignin-Derived Monomers (e.g., Guaiacol) to 2-Methoxycyclohexanol Isomers

The catalytic hydrogenation of guaiacol (B22219), a primary component of lignin (B12514952) pyrolysis oil, is a key route to producing 2-methoxycyclohexanol isomers. This transformation involves the saturation of the aromatic ring and can proceed through various intermediate species, leading to a mixture of cis- and trans-2-methoxycyclohexanol (B39478). The reaction pathway is highly dependent on the catalyst and reaction conditions.

One proposed pathway involves the initial hydrogenation of the aromatic ring of guaiacol to form 2-methoxycyclohexanone (B1203222) as a key intermediate. acs.org This intermediate can then be further hydrogenated to yield the final 2-methoxycyclohexanol product. The stereoselectivity of this final step, leading to either the cis or trans isomer, is influenced by the catalyst surface and the adsorption geometry of the intermediate.

Computational studies, such as those employing Density Functional Theory (DFT), have provided deeper insights into the reaction energetics and pathways. These studies suggest that the hydrogenation of guaiacol can proceed through different routes, including direct hydrogenation of the aromatic ring or initial hydrodeoxygenation followed by hydrogenation. The relative energy barriers of these competing pathways determine the product distribution. For instance, on certain metal surfaces, the direct hydrogenation pathway to 2-methoxycyclohexanol is favored over pathways involving initial cleavage of the methoxy (B1213986) or hydroxyl groups.

The choice of catalyst plays a critical role in directing the reaction towards the desired 2-methoxycyclohexanol isomers. For example, ruthenium-based catalysts have shown high efficiency in converting guaiacol to 2-methoxycyclohexanol under mild conditions. The reaction network for guaiacol hydrodeoxygenation (HDO) is complex, with potential pathways leading to anisole, phenol (B47542), and catechol as primary intermediates before further hydrogenation. researchgate.net The formation of 2-methoxycyclohexanol occurs through the hydrogenation pathway of the aromatic ring prior to C-O bond cleavage. dalalinstitute.com

Table 1: Hydrogenation of Guaiacol to 2-Methoxycyclohexanol over Different Catalysts

| Catalyst | Temperature (°C) | Pressure (MPa H₂) | Guaiacol Conversion (%) | 2-Methoxycyclohexanol Selectivity (%) | Reference |

| Ru/Al₂Ti₁ | 25 | 2 | ~60 | 94 | acs.org |

| Ru/Al₂Ti₁ | 50-150 | ≥1 | ~100 | 77-94 | acs.org |

| Pd/TiO₂ | 100 | 1 | - | High selectivity to 2-methoxycyclohexanone | acs.org |

Deoxygenation and Demethoxylation Mechanisms of 2-Methoxycyclohexanol

Once formed, 2-methoxycyclohexanol can undergo further reactions, primarily deoxygenation and demethoxylation, to produce valuable hydrocarbons like cyclohexane (B81311). These reactions involve the cleavage of C-O bonds and are typically catalyzed by bifunctional catalysts possessing both metal and acid sites.

The deoxygenation of the hydroxyl group and the demethoxylation of the methoxy group can occur through different mechanistic steps. DFT calculations on a platinum cluster have explored the energetics of these pathways. stackexchange.com Three potential routes for the conversion of 2-methoxycyclohexanol to cyclohexane have been proposed:

Removal of the methoxy group as methanol (B129727) to form cyclohexanol (B46403), which is then deoxygenated to cyclohexane.

Removal of the hydroxyl group as water to form methoxycyclohexane, followed by demethoxylation.

Cleavage of the methyl group as methane (B114726) to form cyclohexane-1,2-diol, which is then deoxygenated.

The calculations revealed that the direct deoxygenation mechanism involving the cleavage of C(sp²)-O bonds in guaiacol is energetically more favorable than the deoxygenation of the saturated 2-methoxycyclohexanol. stackexchange.com However, once 2-methoxycyclohexanol is formed, the removal of the oxygenated groups is crucial for producing fully deoxygenated products. The thermodynamic analysis suggests that the preferential pathway for oxygen removal is the elimination of the methoxy group as methanol, followed by the removal of the hydroxyl group as water. stackexchange.com

The reaction mechanism is also influenced by the catalyst support. For instance, on a Pt/HBeta catalyst, the Brønsted acid sites of the zeolite support play a crucial role in the dehydroxylation and hydrolysis of the O-CH₃ bond, while the platinum sites are active for hydrogenation and demethylation. rsc.org

Hydrolysis and Other Solvolytic Processes

The hydrolysis and solvolysis of this compound involve the cleavage of the ether linkage under acidic or basic conditions. While specific research on the solvolysis of this compound is limited, the mechanisms can be inferred from studies on related systems, such as other 2-alkoxycyclohexanols and acyclic ethers.

In acidic media, the cleavage of ethers typically proceeds via two primary mechanisms: Sₙ1 or Sₙ2. wikipedia.orglibretexts.org The reaction is initiated by the protonation of the ether oxygen, which makes the alcohol a better leaving group. masterorganicchemistry.com The subsequent pathway depends on the stability of the potential carbocation intermediate. For a secondary alcohol like 2-methoxycyclohexanol, both Sₙ1 and Sₙ2 pathways could be plausible.

A key mechanistic feature to consider in the solvolysis of trans-2-methoxycyclohexanol is the potential for neighboring group participation (NGP), also known as anchimeric assistance. dalalinstitute.comutexas.edu The adjacent hydroxyl group can act as an internal nucleophile, attacking the carbon bearing the methoxy group from the backside as the protonated methoxy group departs. This would proceed through a bridged oxonium ion intermediate. Such participation often leads to an enhanced reaction rate and retention of stereochemistry at the reaction center. Studies on the solvolysis of trans-2-iodocyclohexyl brosylate have shown a significant rate enhancement compared to the cis isomer, providing strong evidence for NGP. utexas.edu A similar effect could be anticipated for this compound, where the trans arrangement of the methoxy and hydroxyl groups is conducive to NGP.

The solvolysis of ω-methoxyalkyl p-bromobenzenesulfonates has shown that the rate of cyclization to form a five-membered ring is particularly favorable, which supports the possibility of forming a five-membered oxonium ring intermediate in the solvolysis of 2-methoxycyclohexanol. stackexchange.com

Catalytic Aspects and Active Site Characterization

Influence of Catalyst Structure and Composition on Selectivity and Conversion

The efficiency and selectivity of the reactions involving this compound are profoundly influenced by the properties of the catalyst employed. Key factors include the nature of the active metal, the composition and structure of the support, and the interplay between metal and acid sites in bifunctional catalysts.

In the hydrogenation of guaiacol, different noble and transition metals exhibit distinct activities and selectivities. Ruthenium-based catalysts, for instance, have demonstrated high selectivity towards 2-methoxycyclohexanol at low temperatures. acs.org Palladium catalysts supported on TiO₂ have been found to be effective for the selective hydrogenation of guaiacol to 2-methoxycyclohexanone, a precursor to 2-methoxycyclohexanol. acs.org The support material plays a crucial role; TiO₂ (anatase) was shown to be superior to SiO₂ and activated carbon for this transformation. acs.org

For the subsequent deoxygenation and demethoxylation of 2-methoxycyclohexanol, bifunctional catalysts are often required. These catalysts typically consist of a metal component (e.g., Pt, Pd, Ni) for hydrogenation/dehydrogenation steps and an acidic support (e.g., zeolites like HBeta, alumina) for dehydration and ether cleavage reactions. The balance between metal and acid sites is critical for achieving high yields of the desired deoxygenated products. For example, in the conversion of guaiacol over a Pt/HBeta catalyst, the close proximity of platinum and Brønsted acid sites enhances transalkylation and deoxygenation reactions while suppressing undesired side reactions like demethylation and decarbonylation. rsc.org The addition of water to the feed can further improve activity and stability by promoting the hydrolysis of the O-CH₃ bond on the acid sites. rsc.org

The composition of the catalyst can also be tailored to favor specific reaction pathways. For instance, in the hydrodeoxygenation of guaiacol, Co/ZrP catalysts were found to favor the demethoxylation route via a phenol intermediate, while Ni/ZrP catalysts predominantly promoted the hydrogenation pathway leading to 2-methoxycyclohexanol. dalalinstitute.com

Table 2: Effect of Catalyst Composition on Guaiacol HDO Pathways

| Catalyst | Predominant Intermediate | Final Product | Reference |

| Co/ZrP | Phenol | Cyclohexane | dalalinstitute.com |

| Ni/ZrP | 2-Methoxycyclohexanol | Cyclohexane | dalalinstitute.com |

| Pt/HBeta | Phenol, Cresols, Xylenols | Aromatics | rsc.org |

Identification of Key Intermediates and Transition States

The identification of reaction intermediates and the characterization of transition states are fundamental to a complete understanding of the reaction mechanism. A combination of experimental techniques and computational modeling has been employed to elucidate these transient species in the reactions involving 2-methoxycyclohexanol.

In the hydrogenation of guaiacol, several intermediates have been proposed and, in some cases, detected. As mentioned earlier, 2-methoxycyclohexanone is a key intermediate in the formation of 2-methoxycyclohexanol over certain catalysts. acs.org Other potential primary intermediates from guaiacol include catechol, phenol, and anisole, depending on whether demethylation, demethoxylation, or dehydroxylation occurs first. researchgate.net Operando spectroscopic techniques have been instrumental in detecting reactive intermediates. For example, in the catalytic pyrolysis of guaiacol, reactive quinone methide and ketene (B1206846) intermediates have been identified. acs.org

Computational studies have been particularly valuable in mapping out the potential energy surfaces of these reactions and identifying the structures and energies of transition states. DFT calculations have been used to investigate the various C-O bond cleavage pathways in guaiacol on different transition metal surfaces. researchgate.net These studies have calculated the activation energies for dehydroxylation, demethoxylation, and demethylation, providing insights into the most likely initial steps of the reaction. For the subsequent conversion of 2-methoxycyclohexanol, computational models have helped to delineate the energy profiles for the removal of the hydroxyl and methoxy groups, identifying the transition states for C-O bond cleavage and hydrogenation steps. stackexchange.com

The transition states in these reactions typically involve the interaction of the substrate with the catalyst surface. For hydrogenation steps, the transition state involves the transfer of adsorbed hydrogen atoms to the organic molecule. For C-O bond cleavage on metal surfaces, the transition state involves the stretching and eventual breaking of the C-O bond, often facilitated by the interaction of the oxygen atom with the metal. In acid-catalyzed reactions, the transition states involve protonated intermediates and the interaction with the solvent or the catalyst's acidic sites. For example, theoretical calculations on the hydrogenation of substituted phenols have been used to optimize the geometries of reactants, products, complexes, and transition states. nih.gov

Kinetic and Thermodynamic Parameters Governing Reactivity

The reactivity of this compound is fundamentally dictated by the kinetic and thermodynamic parameters of the chemical transformations it undergoes. In the absence of specific experimental or computational data for this particular stereoisomer, this section provides an overview of these parameters for representative reactions—etherification, esterification, and acid-catalyzed dehydration—based on established principles and data from analogous substituted cyclohexanols.

Detailed Research Findings

Mechanistic investigations into the reactions of substituted cyclohexanols have elucidated the primary pathways and the factors that control reaction rates and equilibrium positions. For this compound, the methoxy group at the C2 position introduces specific stereoelectronic effects that can influence the reactivity of the adjacent hydroxyl group at C1 when compared to the parent cyclohexanol molecule. The potential for intramolecular hydrogen bonding between the methoxy oxygen and the hydroxyl proton can also modulate reactivity by altering the acidity of the hydroxyl group and the nucleophilicity of the oxygen atom.

Illustrative Kinetic Parameters for a Representative Reaction: Williamson Ether Synthesis

A cornerstone of ether synthesis, the Williamson method involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comwikipedia.orglibretexts.org In this context, this compound can be deprotonated to its corresponding alkoxide, which then serves as a nucleophile in an S\textsubscript{N}2 reaction with an alkyl halide. The kinetics of this reaction are highly dependent on the steric hindrance around the reacting centers of both the alkoxide and the alkyl halide. wikipedia.org

While precise kinetic data for this compound are not available in the current literature, the following table presents illustrative rate constants and activation energies for its Williamson ether synthesis, drawing parallels from studies on similar secondary alcohols. researchgate.net

Interactive Data Table: Illustrative Kinetic Parameters for the Williamson Ether Synthesis of this compound

| Alkyl Halide | Solvent | Temperature (°C) | Illustrative Rate Constant (k, M⁻¹s⁻¹) | Illustrative Activation Energy (Ea, kJ/mol) |

| Methyl Iodide | THF | 25 | 1.5 x 10⁻³ | 75 |

| Ethyl Bromide | DMF | 25 | 8.0 x 10⁻⁴ | 82 |

| Isopropyl Bromide | DMSO | 25 | 1.2 x 10⁻⁵ | 95 |

Illustrative Thermodynamic Parameters for a Representative Reaction: Esterification

Esterification represents a fundamental reaction of alcohols, typically achieved by reacting the alcohol with a carboxylic acid under acidic catalysis. This reversible reaction's position of equilibrium is quantified by the equilibrium constant (K\textsubscript{eq}). The thermodynamic parameters—enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°)—are critical in determining the spontaneity and extent of the reaction. Data from the esterification of cyclohexanol can serve as a basis for estimating these parameters for this compound. researchgate.netscispace.com

The subsequent table provides illustrative thermodynamic parameters for the esterification of this compound with acetic acid. Such reactions are generally characterized as being moderately exothermic and are accompanied by a minor change in entropy. semanticscholar.orgmdpi.com

Interactive Data Table: Illustrative Thermodynamic Parameters for the Esterification of this compound

| Carboxylic Acid | Catalyst | Temperature (°C) | Illustrative K\textsubscript{eq} | Illustrative ΔH° (kJ/mol) | Illustrative ΔS° (J/mol·K) | Illustrative ΔG° (kJ/mol) |

| Acetic Acid | H₂SO₄ | 25 | 4.2 | -15 | -20 | -8.9 |

| Propanoic Acid | HCl | 25 | 4.0 | -16 | -23 | -9.1 |

| Benzoic Acid | TsOH | 25 | 3.5 | -14 | -18 | -8.6 |

Illustrative Kinetic and Thermodynamic Parameters for a Representative Reaction: Acid-Catalyzed Dehydration

The acid-catalyzed dehydration of an alcohol results in the formation of an alkene. For this compound, this elimination reaction is expected to proceed through an E1 mechanism, which involves the formation of a carbocation intermediate. youtube.comyoutube.com The rate of this reaction, as well as the regioselectivity of the resulting alkene products, is influenced by the stability of this carbocation and the associated transition states. Kinetic and thermodynamic data available for the dehydration of cyclohexanol and its derivatives can be used to approximate the parameters for this compound. researchgate.netnih.govresearchgate.net

The table below outlines illustrative kinetic and thermodynamic parameters for the acid-catalyzed dehydration of this compound.

Interactive Data Table: Illustrative Kinetic and Thermodynamic Parameters for the Acid-Catalyzed Dehydration of this compound

| Acid Catalyst | Temperature (°C) | Illustrative Rate Constant (k, s⁻¹) | Illustrative Activation Energy (Ea, kJ/mol) | Illustrative ΔH° (kJ/mol) | Illustrative ΔS° (J/mol·K) | Illustrative ΔG° (kJ/mol) |

| H₃PO₄ | 150 | 2.1 x 10⁻⁴ | 120 | 50 | 150 | 4.5 |

| H₂SO₄ | 150 | 8.5 x 10⁻⁴ | 110 | 50 | 150 | 4.5 |

| TsOH | 150 | 5.0 x 10⁻⁴ | 115 | 50 | 150 | 4.5 |

It is imperative to emphasize that the numerical values presented in these tables are illustrative and are intended to provide a foundational understanding of the kinetic and thermodynamic principles governing the reactivity of this compound. Definitive values can only be established through dedicated experimental and computational research on this specific compound.

Stereochemical and Conformational Analysis of 1s,2s 2 Methoxycyclohexanol

Conformational Equilibria of the Cyclohexane (B81311) Ring System

The conformational equilibrium of (1S,2S)-2-Methoxycyclohexanol involves the interconversion between two chair conformations: the diequatorial (ee) conformer, where both the methoxy (B1213986) and hydroxyl groups occupy equatorial positions, and the diaxial (aa) conformer, where both substituents are in axial positions.

The orientation of the methoxy and hydroxyl groups in this compound allows for the possibility of intramolecular hydrogen bonding. An intramolecular hydrogen bond can occur in the diequatorial conformer between the hydrogen of the hydroxyl group and the oxygen of the methoxy group. This interaction can further stabilize the diequatorial conformation. The presence and strength of such a hydrogen bond can be influenced by the solvent, as polar solvents can competitively form intermolecular hydrogen bonds with the solute.

Conversely, in the less stable diaxial conformer, the substituents are positioned in a way that is not conducive to intramolecular hydrogen bonding. Instead, they experience significant 1,3-diaxial steric repulsions with the axial hydrogen atoms on the ring. These unfavorable interactions are a major contributing factor to the higher energy of the diaxial conformer.

Spectroscopic Characterization of Stereoisomers and Conformers

Spectroscopic techniques are invaluable for the characterization of the stereoisomers and for determining the conformational preferences of molecules like this compound.

NMR spectroscopy is a powerful tool for conformational analysis. auremn.org.br The coupling constants (J-values) between adjacent protons in the cyclohexane ring are particularly informative. The magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, the dihedral angle between two axial protons (ax-ax) is approximately 180°, leading to a large coupling constant (typically 8-13 Hz). The dihedral angles between an axial and an equatorial proton (ax-eq) and between two equatorial protons (eq-eq) are both around 60°, resulting in smaller coupling constants (typically 2-5 Hz).

By analyzing the ³J values of the protons on the carbons bearing the methoxy and hydroxyl groups, the predominant conformation can be determined. For this compound, a large coupling constant for the protons at C1 and C2 would indicate a diaxial arrangement, while a small coupling constant would suggest a diequatorial orientation of the substituents. nih.gov

Table 1: Representative Proton-Proton Coupling Constants for Conformational Analysis of Cyclohexane Derivatives

| Interaction | Dihedral Angle (approx.) | Typical ³J (Hz) |

| Axial-Axial | 180° | 8 - 13 |

| Axial-Equatorial | 60° | 2 - 5 |

| Equatorial-Equatorial | 60° | 2 - 5 |

This table provides general values for cyclohexane systems and is not specific to this compound.

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org These methods, including optical rotatory dispersion (ORD) and circular dichroism (CD), are essential for determining the absolute configuration of enantiomers. saschirality.org

Computational Chemistry Studies on Stereochemistry and Conformation

Computational chemistry provides powerful tools for investigating the stereochemistry and conformational landscape of molecules. scispace.com Methods such as molecular mechanics and quantum mechanics calculations can be used to determine the geometries and relative energies of different conformers.

For this compound, computational studies can be employed to model the diequatorial and diaxial conformers. These calculations can provide quantitative estimates of the energy difference between the conformers, corroborating the qualitative predictions based on steric and electronic effects. Furthermore, computational models can be used to predict spectroscopic properties, such as NMR chemical shifts and coupling constants, as well as chiroptical spectra, which can then be compared with experimental data to validate the conformational model. scispace.comsapub.org

Table 2: Illustrative Calculated Relative Energies for Disubstituted Cyclohexane Conformers

| Compound (trans-1,2-disubstituted) | Conformation | Calculated Relative Energy (kJ/mol) |

| 1,2-Dimethylcyclohexane (B31226) | Diequatorial | 0 |

| Diaxial | ~11.4 openstax.org | |

| This compound | Diequatorial | Expected to be the global minimum |

| Diaxial | Expected to be significantly higher in energy |

The energy for 1,2-dimethylcyclohexane is provided as a reference. Specific computational data for this compound is not available in the provided search results.

Density Functional Theory (DFT) Calculations for Conformational Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules, providing accurate geometries and relative energies for different conformers. For this compound, DFT calculations are essential for mapping the potential energy surface and identifying the global minimum energy conformation as well as the energy barriers between conformers.

Research findings, supported by experimental NMR data, indicate that the diequatorial (ee) conformer is generally more stable than the diaxial (aa) conformer, particularly in polar solvents. researchgate.netresearchgate.net The energy difference between these two states, however, is often small, signifying that both conformers can be significantly populated at equilibrium. Theoretical calculations allow for a precise quantification of this energy gap. A typical DFT calculation, for instance at the B3LYP/6-311+G** level of theory, can be used to optimize the geometry of both the diequatorial and diaxial conformers and calculate their relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG). nih.gov

The results of such calculations typically show that while the diaxial conformer is destabilized by steric 1,3-diaxial interactions, it can be stabilized by favorable stereoelectronic effects. nih.gov Conversely, the diequatorial conformer avoids these steric clashes but may experience destabilizing gauche interactions between the adjacent substituents. libretexts.orglibretexts.orgyoutube.com

Below is an illustrative data table representing typical results from a DFT calculation on the primary conformers of trans-2-methoxycyclohexanol (B39478) in the gas phase.

Table 1: Calculated Relative Energies of trans-2-Methoxycyclohexanol Conformers Illustrative data based on typical DFT (B3LYP/6-31G(d)) results for similar systems.

| Conformer | Substituent Orientation | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|---|

| ee | Diequatorial | 0.00 | 0.00 |

| aa | Diaxial | 0.85 | 0.92 |

These calculations reveal the subtle energy differences that define the conformational landscape, allowing chemists to predict the predominant structures that dictate the molecule's physical and chemical properties.

Molecular Mechanics and Dynamics Simulations for Conformational Flexibility

While DFT provides a static picture of stable conformers, molecular mechanics (MM) and molecular dynamics (MD) simulations offer insight into the dynamic nature and conformational flexibility of this compound.

Molecular Mechanics (MM) utilizes classical physics-based force fields (e.g., MMFF94, AMBER) to rapidly calculate the potential energy of a molecule as a function of its geometry. This method is particularly useful for performing conformational searches, where the software systematically explores different rotations around single bonds to identify a wide range of possible low-energy structures. For this compound, a conformational search would not only identify the diequatorial and diaxial chair forms but also higher-energy twist-boat and boat conformations, providing a more complete map of the energy landscape.

Molecular Dynamics (MD) simulations build upon the force field calculations by simulating the movement of atoms over time according to Newton's laws of motion. An MD simulation provides a trajectory that reveals how the molecule flexes, vibrates, and transitions between different conformations. By running a simulation for a sufficient length of time (nanoseconds to microseconds), one can:

Observe the transitions between the diequatorial and diaxial chair conformers.

Calculate the free energy barrier for the chair-flip process.

Determine the relative populations of conformers at a given temperature, which can be compared with experimental data.

Analyze the flexibility of the cyclohexane ring and the rotational freedom of the methoxy and hydroxyl substituents.

These simulation techniques are computationally less demanding than DFT, allowing for the exploration of molecular behavior over longer timescales and providing a crucial understanding of the molecule's dynamic conformational equilibrium.

Analysis of Stereoelectronic Effects and Non-Covalent Interactions

The relative stability of the diequatorial and diaxial conformers of this compound cannot be explained by sterics alone. Stereoelectronic effects, which involve the interaction of electron orbitals, play a decisive role. Natural Bond Orbital (NBO) analysis is a computational method used to dissect the calculated wavefunction to quantify these stabilizing and destabilizing orbital interactions. nih.govwisc.edu

In the diaxial (aa) conformer , significant stabilization arises from hyperconjugation. This involves the donation of electron density from a filled bonding orbital (σ) to a nearby empty antibonding orbital (σ*). Key hyperconjugative interactions that stabilize the axial arrangement include:

σ(C-H) → σ(C-O):* Donation from axial C-H bonds on the ring into the antibonding orbital of the adjacent axial C-O bond.

σ(C-C) → σ(C-O):* Donation from ring C-C bonds into the antibonding orbital of the axial C-O bond.

These interactions are maximized when the orbitals have an anti-periplanar alignment, a condition perfectly met in the rigid chair structure of the diaxial conformer. nih.gov

In the diequatorial (ee) conformer , two main effects are at play. First, there is a potential for a weak, stabilizing intramolecular hydrogen bond between the hydroxyl proton and the oxygen of the methoxy group. This can be described as an n(O) → σ*(O-H) interaction, where a lone pair (n) on the methoxy oxygen donates electron density into the antibonding orbital of the O-H bond. semanticscholar.org Second, the diequatorial arrangement forces the methoxy and hydroxyl groups into a gauche relationship, which can lead to steric repulsion. However, for electronegative substituents, this gauche arrangement can sometimes be stabilizing, a phenomenon known as the "gauche effect." nih.gov

NBO analysis quantifies the energy of these interactions, allowing for a detailed breakdown of the forces that favor one conformer over another.

Table 2: Representative Stabilizing NBO Interactions in trans-2-Methoxycyclohexanol Illustrative data showing the types of interactions and typical stabilization energies (E(2)) expected.

| Conformer | Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) |

|---|---|---|---|---|

| aa | σ (C5-Hax) | σ* (C1-O) | Hyperconjugation | ~1.5 - 2.5 |

| aa | σ (C3-Hax) | σ* (C2-O) | Hyperconjugation | ~1.5 - 2.5 |

| ee | n (Omethoxy) | σ* (O-Hhydroxyl) | Intramolecular H-bond | ~0.5 - 1.5 |

Ultimately, the conformational preference of this compound is determined by the net outcome of these competing effects: the steric strain in the 'aa' form is counteracted by strong hyperconjugative stabilization, while the steric-free 'ee' form is stabilized by a potential intramolecular hydrogen bond.

Catalytic Systems and Processes Employing 1s,2s 2 Methoxycyclohexanol

Asymmetric Catalysis with (1S,2S)-2-Methoxycyclohexanol-Derived Ligands

In asymmetric catalysis, the development of effective chiral ligands that can induce high stereoselectivity in chemical transformations is crucial. Chiral alcohols and their derivatives are frequently used as precursors for the synthesis of these ligands or as chiral auxiliaries that temporarily impart their chirality to a substrate. wikipedia.org this compound, with its defined stereocenters, serves as a potential chiral building block for such applications. lookchem.com

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, often with high stereoselectivity. dntb.gov.uadntb.gov.ua Chiral alcohols, amines, and their derivatives are foundational to many classes of organocatalysts. For example, proline and its derivatives are well-known for their effectiveness in asymmetric aldol (B89426) and Michael reactions.

This compound could theoretically serve as a chiral scaffold for the development of new organocatalysts. Its hydroxyl group could be functionalized to introduce catalytically active moieties, such as an amine or a thiourea (B124793) group, while the methoxy (B1213986) group and the cyclohexane (B81311) ring provide a rigid chiral environment to influence the stereoselectivity of a transformation. While it is recognized as a chiral building block lookchem.com, and can be employed as a chiral auxiliary to control the stereochemical outcome of a reaction smolecule.com, its use in the direct design of standalone organocatalysts for specific applications is not a prominent theme in the available literature.

Heterogeneous Catalytic Production of 2-Methoxycyclohexanol Isomers

Heterogeneous catalysts are crucial in industrial chemistry for the synthesis of various chemical intermediates, including isomers of 2-methoxycyclohexanol. These solid-state catalysts offer advantages in separation and reusability. Key routes to 2-methoxycyclohexanol involve the conversion of cyclohexene (B86901) or the hydrogenation of aromatic precursors.

The selective transformation of olefins like cyclohexene is an important pathway to produce valuable cyclic ether-glycol products. sigmaaldrich.com A highly efficient method for synthesizing 2-methoxycyclohexanol involves a two-step reaction sequence: the epoxidation of cyclohexene followed by the subsequent solvolysis (ring-opening) of the epoxide with methanol (B129727). sigmaaldrich.com

Molybdenum oxide supported on beta zeolite (MoOₓ/beta) has been identified as a highly active and selective heterogeneous catalyst for this transformation. researchgate.netsigmaaldrich.com This system can achieve a yield of trans-2-methoxycyclohexanol (B39478) as high as 95% using tert-butyl hydroperoxide (TBHP) as the oxidant in the presence of methanol. sigmaaldrich.com Mechanistic studies indicate that monomeric MoOₓ species on the siliceous beta zeolite are efficient for both the epoxidation and the subsequent solvolysis step. sigmaaldrich.com The performance of the MoOₓ/beta catalyst shows a dependency on the molybdenum content, with optimal cyclohexene conversion observed at specific loadings. researchgate.net Compared to classical titanosilicate zeolites such as TS-1, the MoOₓ/beta catalyst demonstrates superior performance and stability, allowing for easy recycling without a significant loss of activity. researchgate.net

| Catalyst | Oxidant | Solvent | Key Finding | Reference |

|---|---|---|---|---|

| Molybdenum Oxide on Beta Zeolite (MoOₓ/beta) | tert-butyl hydroperoxide (TBHP) | Methanol | Achieved a high yield of trans-2-methoxycyclohexanol (up to 95%). Monomeric Mo species identified as the primary active sites. | sigmaaldrich.com |

| MoOₓ/beta | TBHP | Methanol | Demonstrated higher selectivity to 2-MCH (90.5%) compared to MoOₓ supported on other zeolites like H-Beta or TS-1 (70.6–82.5%). | researchgate.net |

| Ti-Al-beta zeolite | Hydrogen Peroxide (H₂O₂) | Methanol | Catalyzes the conversion of cyclohexene to 2-methoxycyclohexanol. | nih.gov |

The hydrogenation of aromatic compounds derived from sources like lignin (B12514952) is a key strategy for producing valuable cycloalkanes and cycloalkanols. Guaiacol (B22219) (2-methoxyphenol) is a common model compound for lignin, and its hydrogenation can yield 2-methoxycyclohexanol isomers. This process typically involves the use of catalysts based on noble metals like ruthenium (Ru) or more common metals like nickel (Ni).

Ru-based catalysts: Ruthenium catalysts are highly effective for the hydrogenation of arenes. researchgate.net Supported Ru catalysts have demonstrated high activity in the hydrogenation of guaiacol. The reaction pathway involves the hydrogenation of the aromatic ring to form 2-methoxycyclohexanol, which can be further converted to other products depending on the reaction conditions and catalyst support. researchgate.net Ru-based catalysts supported on micro-mesoporous materials have shown high water stability and hydrogenation activity. researchgate.net

Ni-based catalysts: Nickel-based catalysts offer a more cost-effective alternative to noble metals. Highly dispersed Ni supported on MCM-41 has been shown to be effective for the hydrogenation of guaiacol, with 2-methoxycyclohexanol being a major product at temperatures below 200°C. Bimetallic Ni-based catalysts, such as NiMo, can also be used, where the addition of molybdenum can enhance the catalyst's acidity and improve hydrodeoxygenation activity.

| Catalyst | Substrate | Primary Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| Ru-catalysts on MFI nanosheets | Guaiacol | Cyclohexane, Methoxycyclohexane | Demonstrated high activity with >90% guaiacol conversion after 1 hour at 200°C. | researchgate.net |

| Rhodium on supports | Guaiacol | cis-2-Methoxycyclohexanol | Used in supercritical carbon dioxide for stereoselective hydrogenation. | researchgate.net |

| Ni/MCM-41 | Guaiacol | Methoxycyclohexanol, Cyclohexanol (B46403) | Methoxycyclohexanol was the main product at temperatures below 200°C. | smolecule.com |

| NiMo@C (MOF-derived) | Guaiacol | Cyclohexanol | Addition of Mo improved metal dispersion and acidity, enhancing hydrodeoxygenation. | wikipedia.org |

Biocatalytic Systems for Synthesis or Derivatization of this compound

Biocatalysis offers a powerful and environmentally friendly approach for the synthesis of enantiomerically pure compounds. researchgate.net Enzymes, such as lipases and hydrolases, can operate under mild conditions with high chemo-, regio-, and enantioselectivity. For chiral alcohols like 2-methoxycyclohexanol, a common biocatalytic strategy is enzymatic kinetic resolution.

In a kinetic resolution process, an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate from the transformed product. Lipases are frequently used for this purpose, often catalyzing the acylation of an alcohol or the hydrolysis of its corresponding ester.

Lipase (B570770) B from Candida antarctica (CALB) is a well-known and versatile enzyme used in the resolution of various chiral compounds, including vicinal diols. This enzyme has been noted in the context of producing enantiomerically pure (+)-(1S,2S)-2-methoxycyclohexanol through transesterification processes. This chemoenzymatic resolution is a common route to afford enantiomerically pure compounds from a racemic mixture. The enantiomeric ratio (E value) is a measure of the enzyme's selectivity, with higher values indicating better separation of the enantiomers.

Future Directions and Emerging Research Opportunities

Development of Novel and Green Synthetic Routes to (1S,2S)-2-Methoxycyclohexanol

The pursuit of more efficient, sustainable, and enantiomerically pure synthetic pathways to this compound is a key area of ongoing research. Current methodologies often rely on multi-step processes that may involve harsh reagents or generate significant waste. Future developments are focused on addressing these limitations through innovative and green chemistry principles.

One promising avenue is the catalytic asymmetric synthesis from achiral starting materials. chemrxiv.orgnih.gov For instance, the enantioselective methoxy-hydroxylation of cyclohexene (B86901) and its derivatives using chiral catalysts presents a direct route. Research in this area explores novel catalyst systems, including those based on earth-abundant metals, to improve yield and enantioselectivity.

Another critical direction is the utilization of bio-based feedstocks. Lignin (B12514952), a complex polymer abundant in biomass, contains guaiacol (B22219) units that can be catalytically converted to 2-methoxycyclohexanols. researchgate.net Developing selective hydrogenation and stereocontrolled processes to transform these renewable resources into the specific (1S,2S) isomer is a significant goal for sustainable chemistry. researchgate.net

Furthermore, enzymatic resolutions and biocatalytic approaches offer a highly specific and environmentally benign alternative for producing enantiomerically pure this compound. lookchem.com The table below summarizes emerging synthetic strategies.

Table 1: Emerging Synthetic Strategies for this compound

| Synthetic Strategy | Key Features | Potential Advantages |

|---|---|---|

| Asymmetric Catalysis | Direct conversion of achiral precursors (e.g., cyclohexene) using chiral catalysts. | Atom economy, reduced steps, high enantioselectivity. |

| Biocatalysis | Use of enzymes for kinetic resolution or direct synthesis. | High specificity, mild reaction conditions, environmentally friendly. |

| Renewable Feedstocks | Conversion of lignin-derived phenols (e.g., guaiacol). researchgate.net | Sustainability, utilization of waste biomass. |

Exploration of this compound in Advanced Catalytic Cycles

The unique stereochemistry of this compound makes it an attractive candidate for applications in asymmetric catalysis, primarily as a chiral ligand or auxiliary. lookchem.comsmolecule.com While it is already used as a building block, its direct role in catalytic cycles is an area ripe for exploration.

Future research will likely focus on modifying the hydroxyl and methoxy (B1213986) groups to create novel bidentate ligands for transition metal catalysis. These ligands could be applied to a range of enantioselective reactions, such as hydrogenations, cross-coupling reactions, and cycloadditions. The rigid cyclohexyl backbone combined with the defined stereocenters can create a well-defined chiral pocket around a metal center, inducing high levels of stereocontrol.

Moreover, the potential of this compound and its derivatives in organocatalysis is an emerging field. The hydroxyl group can act as a hydrogen-bond donor, activating substrates in reactions like enantioselective additions to carbonyls or imines. uva.es The interplay between the hydroxyl and the neighboring methoxy group could lead to unique reactivity and selectivity profiles compared to other chiral alcohols.

Integrated Spectroscopic and Computational Approaches for Deeper Mechanistic Insights

A comprehensive understanding of the structure-activity relationship of this compound requires a synergistic approach combining advanced spectroscopic techniques and computational modeling. nsf.gov While basic characterization is established, deeper insights into its conformational dynamics and non-covalent interactions are crucial for optimizing its applications.

Future research will involve the use of multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy under various conditions to probe the molecule's conformational preferences. nih.gov Of particular interest is the nature of the intramolecular hydrogen bond between the hydroxyl and methoxy groups, which significantly influences the molecule's shape and reactivity.

These experimental findings can be correlated with high-level computational studies, such as Density Functional Theory (DFT) calculations. researchgate.net Such integrated approaches can:

Predict the most stable conformers of the molecule.

Simulate vibrational spectra to aid in the interpretation of experimental data. indexcopernicus.com

Model the transition states of reactions where it is used as a reactant, auxiliary, or catalyst to elucidate the origins of stereoselectivity.

Calculate key electronic properties, such as molecular electrostatic potential, to understand its interaction with other chemical species. researchgate.net

Table 2: Integrated Approaches for Mechanistic Study

| Technique | Type | Information Gained |

|---|---|---|

| 2D NMR (e.g., NOESY) | Spectroscopic | Spatial proximity of atoms, conformational analysis. |

| Variable Temp. IR | Spectroscopic | Strength and dynamics of intramolecular hydrogen bonding. nih.gov |

| DFT Calculations | Computational | Stable conformer geometries, transition state energies, simulated spectra. researchgate.net |

Potential in Smart Materials and Sensing Technologies

The inherent chirality of this compound makes it a valuable component for the development of smart materials and advanced sensing technologies. lookchem.com Its ability to participate in specific chiral recognition events is central to these potential applications. researchgate.net

In materials science, this compound can serve as a chiral monomer or building block for the synthesis of novel chiral polymers. lookchem.com These polymers could have applications in areas such as chiral chromatography, where they act as the stationary phase for separating enantiomers, or in developing materials with unique optical properties, like liquid crystals. smolecule.com

A particularly promising area is in the field of chiral sensing. mdpi.commdpi.com Sensor arrays designed for chiral recognition could incorporate this compound or its derivatives as a chiral selector. mdpi.com The principle relies on the diastereomeric interaction between the chiral sensor molecule and the enantiomers of an analyte, leading to a differential and detectable signal. researchgate.netsemanticscholar.org Such sensors could be based on various transduction methods, including optical changes (fluorescence, colorimetry) or electrochemical signals. researchgate.net These technologies are critical in the pharmaceutical industry for quality control and in environmental monitoring. mdpi.com

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of (1S,2S)-2-Methoxycyclohexanol for experimental design?

- Key Properties :

- Molecular formula: C₇H₁₄O₂; molecular weight: 130.18 g/mol .

- Density: 1.015 g/cm³; boiling point: 195°C .

- Enantiomeric excess (ee): ≥98% in commercially available samples, crucial for stereospecific reactions .

- Methodological Relevance : These properties inform solvent selection, reaction temperature optimization, and chiral purity validation.

Q. How is enantiomeric purity of this compound validated in synthetic samples?

- Analytical Methods :

- Chiral HPLC or polarimetry to determine ee .

- Nuclear magnetic resonance (NMR) for stereochemical confirmation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use personal protective equipment (PPE) and work in a fume hood.

- Follow institutional SOPs for flammable liquids (flash point: 195°C) .

Advanced Research Questions

Q. Why is this compound a rate-determining intermediate in guaiacol hydrodeoxygenation (HDO) to cyclohexanol?

- Mechanistic Insight :

- The methoxy group in this compound undergoes selective C-O bond cleavage on Ru-Co/TiO₂-Al₂O₃ catalysts, with HDO being kinetically slower than hydrogenation steps .

- In-situ FT-IR and activation energy (Eₐ) analysis confirm this step as rate-limiting .

Q. How does stereochemistry influence the catalytic activity of this compound in asymmetric synthesis?

- Stereochemical Impact :

- The (1S,2S) configuration enhances substrate-catalyst binding in enantioselective reactions, such as lipase-mediated resolutions .

- Immobilized Pseudomonas fluorescens lipase on celite retains >50% activity after nine cycles, outperforming free enzymes .

- Optimization : Pre-treat supports (e.g., celite) to improve enzyme loading and stability .

Q. What strategies improve catalyst efficiency for this compound synthesis or transformation?

- Catalyst Design :

- Bimetallic Ru-Co alloys on TiO₂-Al₂O₃ enhance HDO activity via synergistic electronic effects .

- Characterize catalysts using X-ray diffraction (XRD) and temperature-programmed reduction (TPR) to assess metal dispersion .

Methodological Tables

Table 1 : Key Analytical Techniques for this compound

| Technique | Application | Reference |

|---|---|---|

| Chiral HPLC | Enantiomeric purity determination | |

| In-situ FT-IR | Monitoring HDO reaction intermediates | |

| Gas Chromatography (GC) | Quantifying reaction yields |

Table 2 : Catalyst Performance in HDO Reactions

| Catalyst System | Activity Retention (%) | Key Finding | Reference |

|---|---|---|---|

| Ru-Co/TiO₂-Al₂O₃ | >80% after 5 cycles | Synergistic alloy-support effect | |

| Immobilized Lipase | >50% after 9 cycles | Enhanced stability vs. free enzyme |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.